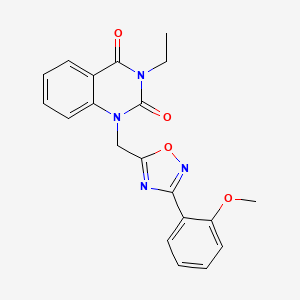

3-ethyl-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

3-ethyl-1-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O4/c1-3-23-19(25)13-8-4-6-10-15(13)24(20(23)26)12-17-21-18(22-28-17)14-9-5-7-11-16(14)27-2/h4-11H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRPHXVSVLUJTJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 3-ethyl-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione typically involves a multi-step process. The starting material often includes a quinazoline derivative which undergoes functionalization at specific positions. Reactants such as 2-methoxyphenyl hydrazine and ethyl acetoacetate are commonly used under controlled temperature and pH conditions.

Industrial Production Methods: : In industrial settings, large-scale production of this compound may involve optimization of these synthetic routes to enhance yield and purity. Techniques like continuous flow chemistry and automated synthesizers can be employed to streamline production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : This compound can undergo oxidation reactions, leading to the formation of corresponding oxides.

Reduction: : Reduction reactions can convert it into simpler amines or alcohol derivatives.

Substitution: : The molecule is amenable to various substitution reactions, particularly at the quinazoline core.

Common Reagents and Conditions

Oxidizing agents: : Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reducing agents: : Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Catalysts: : Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products: : The major products formed from these reactions often include modified quinazoline derivatives, oxadiazole rings with varied substituents, and potentially more complex polycyclic structures.

Scientific Research Applications

The compound finds a broad range of applications across various domains:

Chemistry: : Utilized as an intermediate in the synthesis of more complex chemical entities.

Biology: : Studied for its potential interactions with various biological molecules, such as enzymes and receptors.

Medicine: : Explored for its therapeutic potentials, including anti-cancer, anti-inflammatory, and antimicrobial properties.

Industry: : Employed in the production of specialty chemicals and materials, particularly those requiring specific molecular architectures.

Mechanism of Action

Mechanism: : The mechanism by which 3-ethyl-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione exerts its effects often involves interaction with specific molecular targets, such as kinases or ion channels. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects.

Molecular Targets and Pathways

Enzymes: : May inhibit or activate enzymes involved in critical cellular processes.

Receptors: : Could bind to specific receptors, altering cellular signaling pathways.

Genetic Material: : Potential to interact with DNA or RNA, influencing gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table compares the target compound with structurally or functionally related molecules:

*Activity inferred from structural analogs (e.g., ).

Key Observations

Core Structure Influence: The quinazoline-2,4-dione core in the target compound distinguishes it from pyrimidine-dione () and thienopyrimidine-dione (). Quinazoline derivatives are associated with diverse bioactivities due to their planar aromatic structure, which facilitates DNA intercalation or enzyme inhibition .

Substituent Effects: The 3-(2-methoxyphenyl)-1,2,4-oxadiazole group in the target compound contrasts with the piperidinyl-phenoxy substituent in ’s anti-mycobacterial agent. The oxadiazole’s rigidity and hydrogen-bonding capacity may improve target selectivity compared to flexible piperidine chains . ’s dual oxadiazole substituents (1,2,4- and 1,3,4-oxadiazole) demonstrate synergistic effects in antimicrobial activity, suggesting that the target’s single oxadiazole may require optimization for potency .

The anti-mycobacterial activity of ’s pyrimidine-dione highlights the impact of core-substituent combinations on specific disease targeting .

Synthetic Accessibility: The target compound’s synthesis aligns with patented methods for 1-(arylmethyl)quinazoline-2,4-diones, which prioritize regioselective coupling of oxadiazole intermediates . In contrast, ’s quinoline derivative employs milder conditions for oxadiazole-methoxy linkage .

Biological Activity

The compound 3-ethyl-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline and oxadiazole, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of 370.4 g/mol. The structure consists of a quinazoline core substituted with an oxadiazole moiety and a methoxyphenyl group.

Antimicrobial Activity

Research indicates that derivatives of quinazoline and oxadiazole exhibit significant antimicrobial properties. The compound was evaluated against various Gram-positive and Gram-negative bacterial strains using the agar well diffusion method.

- Inhibition Zones :

- The compound demonstrated moderate activity with inhibition zones ranging from 9 mm to 15 mm against strains such as Staphylococcus aureus and Escherichia coli.

- It showed superior efficacy against Candida albicans, with an inhibition zone of 11 mm , indicating potential as an antifungal agent.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 10 - 12 | 70 - 80 |

| Escherichia coli | 15 | 65 |

| Candida albicans | 11 | 80 |

These results suggest that the compound may be effective in treating infections caused by resistant bacterial strains.

Anticancer Activity

The compound's anticancer potential has been explored in several studies. It was found to act as a multitargeted inhibitor with notable activity against various cancer cell lines.

- Cell Line Studies :

- The compound exhibited a GI50 value of 26 nM against selected cancer cell lines, indicating strong antiproliferative effects.

- Comparative studies showed that it was more potent than some established anticancer drugs like Erlotinib (GI50 = 33 nM).

Structure-Activity Relationship (SAR)

The incorporation of different substituents on the quinazoline and oxadiazole rings significantly influences the biological activity of these compounds. For instance, modifications at the 1- and 3-positions of the quinazoline ring have been shown to enhance antimicrobial activity.

Key Findings:

- Compounds with oxadiazole rings at both positions demonstrated increased potency.

- Substituents such as methoxy groups were crucial for enhancing bioactivity.

Case Studies

-

Study on Antimicrobial Properties :

A study published in PMC evaluated various quinazoline derivatives, including the target compound, highlighting its effectiveness against resistant bacterial strains and its potential use in treating infections where conventional antibiotics fail . -

Anticancer Evaluation :

Another investigation focused on the anticancer properties of quinazoline derivatives indicated that modifications led to significant growth inhibition in multiple cancer cell lines, reinforcing the need for further exploration into this compound's therapeutic potential .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for introducing the 1,2,4-oxadiazole moiety into quinazoline-dione derivatives?

- Methodological Answer : The synthesis of 1,2,4-oxadiazole-containing quinazoline derivatives typically involves cyclocondensation of precursor hydrazides with nitriles or carbonyl compounds under acidic conditions. For example, phosphorous oxychloride (POCl₃) is effective in facilitating cyclization at elevated temperatures (80–100°C) . Alkylation of intermediates using chloro-methyl oxadiazoles (e.g., 5-(chloromethyl)-3-aryl-1,2,4-oxadiazoles) ensures regioselective functionalization. Reaction progress should be monitored via TLC or HPLC, with purification by column chromatography using ethyl acetate/hexane gradients.

Q. How can the physicochemical properties (e.g., pKa, solubility) of this compound be experimentally determined?

- Methodological Answer : Potentiometric titration in non-aqueous solvents (e.g., isopropyl alcohol, DMF) using tetrabutylammonium hydroxide (TBAH) as a titrant provides accurate pKa measurements. Calibrate the pH meter with standard buffers, and plot mV vs. titrant volume to determine half-neutralization potentials (HNP). Solubility profiles can be assessed in solvents like DMSO, ethanol, and water using UV-Vis spectroscopy at λmax (typically 250–300 nm for quinazoline derivatives) .

Q. What preliminary assays are recommended for screening antimicrobial activity?

- Methodological Answer : Use agar diffusion or microbroth dilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, and fungi (e.g., C. albicans). Prepare compound dilutions in DMSO (≤1% v/v) and test at concentrations of 1–100 µg/mL. Compare inhibition zones or MIC (Minimum Inhibitory Concentration) values to positive controls like ciprofloxacin or fluconazole .

Advanced Research Questions

Q. How can contradictory results in biological activity data be resolved?

- Methodological Answer : Contradictions often arise from assay variability (e.g., nutrient media composition, microbial strain differences). Standardize protocols using CLSI (Clinical and Laboratory Standards Institute) guidelines. Cross-validate findings with orthogonal assays (e.g., time-kill kinetics, biofilm inhibition) and employ statistical tools like ANOVA with post-hoc Tukey tests to assess significance. Structural analogs from literature (e.g., 3-phenyl-1,2,4-oxadiazole derivatives) can provide mechanistic insights .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in this compound class?

- Methodological Answer : Use a split-plot factorial design to evaluate substituent effects. For example:

- Main factors : Vary the 2-methoxyphenyl group (e.g., replace with 4-fluorophenyl, 3-chlorophenyl).

- Sub-factors : Modify the quinazoline-dione core (e.g., ethyl vs. methyl substituents).

Analyze bioactivity data using multivariate regression to identify critical pharmacophores. Include control compounds lacking the oxadiazole moiety to isolate its contribution .

Q. How can environmental fate studies (e.g., biodegradation, ecotoxicity) be structured for this compound?

- Methodological Answer : Follow OECD Test Guidelines (e.g., OECD 301 for ready biodegradability). Conduct soil/water microcosm experiments under aerobic/anaerobic conditions, monitoring degradation via LC-MS/MS. Assess ecotoxicity using Daphnia magna (48h LC50) and Vibrio fischeri (bioluminescence inhibition). Compare results to structurally related pesticides (e.g., quinconazole) to predict environmental persistence .

Theoretical Framework Integration

Link studies to the "bioisosteric replacement theory" (substituting benzene rings with oxadiazoles to enhance bioavailability) and "molecular docking " for target prediction (e.g., dihydrofolate reductase inhibition). Use software like AutoDock Vina to simulate binding interactions, validating results with enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.